4-Fluorothiophene-2-carboxylic acid 4-Fluorothiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 32431-72-4
VCID: VC2387259
InChI: InChI=1S/C5H3FO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8)
SMILES: C1=C(SC=C1F)C(=O)O
Molecular Formula: C5H3FO2S
Molecular Weight: 146.14 g/mol

4-Fluorothiophene-2-carboxylic acid

CAS No.: 32431-72-4

Cat. No.: VC2387259

Molecular Formula: C5H3FO2S

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

4-Fluorothiophene-2-carboxylic acid - 32431-72-4

Specification

CAS No. 32431-72-4
Molecular Formula C5H3FO2S
Molecular Weight 146.14 g/mol
IUPAC Name 4-fluorothiophene-2-carboxylic acid
Standard InChI InChI=1S/C5H3FO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8)
Standard InChI Key FRMOGHTYZAENGS-UHFFFAOYSA-N
SMILES C1=C(SC=C1F)C(=O)O
Canonical SMILES C1=C(SC=C1F)C(=O)O

Introduction

4-Fluorothiophene-2-carboxylic acid is a chemical compound with the molecular formula C₅H₃FO₂S and a molecular weight of 146.14 g/mol . It is a derivative of thiophene, a five-membered heterocyclic ring containing sulfur, with a fluorine atom at the 4-position and a carboxylic acid group at the 2-position. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.

Synthesis and Applications

The synthesis of 4-Fluorothiophene-2-carboxylic acid typically involves fluorination reactions of thiophene derivatives. This compound can serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals and materials science applications. Derivatives of thiophene-2-carboxylic acid have been explored for their therapeutic potential, such as inhibiting thromboxane synthetase, which is relevant in treating conditions like hypertension and inflammation .

Biological Activity

While specific biological activity data for 4-Fluorothiophene-2-carboxylic acid itself may be limited, derivatives of thiophene-2-carboxylic acid have shown potential in various biological applications. For instance, some thiophene derivatives exhibit antiviral and anti-inflammatory properties . The introduction of fluorine can enhance the compound's ability to interact with biological targets due to its electronegativity and lipophilicity.

Research Findings and Future Directions

Research on fluorinated thiophene derivatives is ongoing, with a focus on their potential in medicinal chemistry. The unique properties imparted by fluorine substitution make these compounds attractive for drug development. Future studies could explore the synthesis of novel derivatives with enhanced biological activity and pharmacokinetic profiles.

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